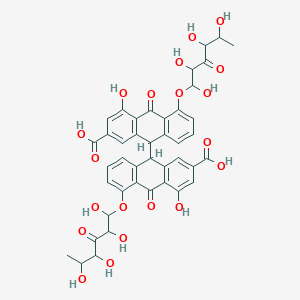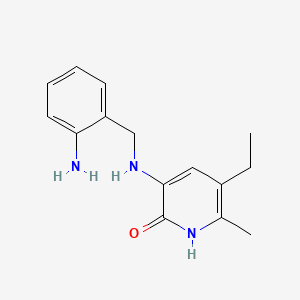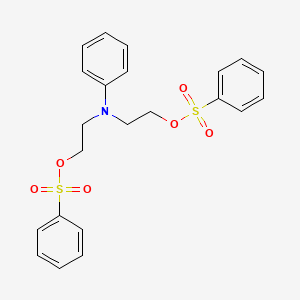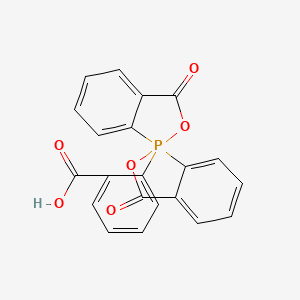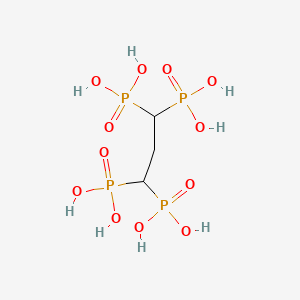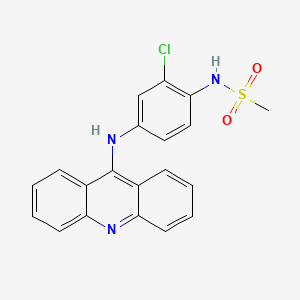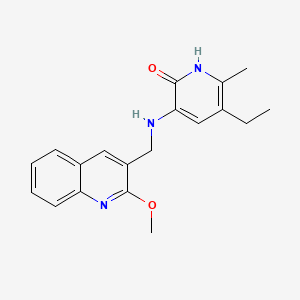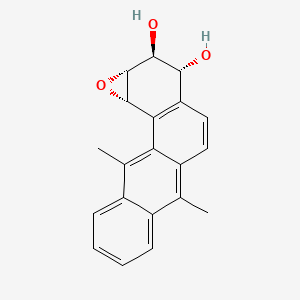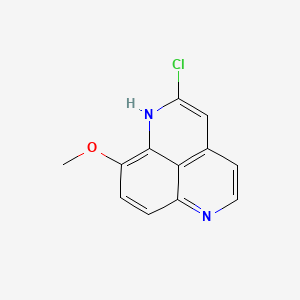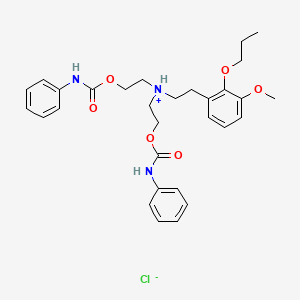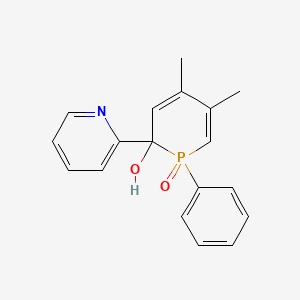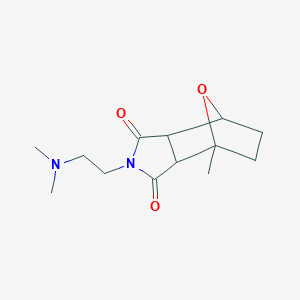
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused to a pyrazine ring, with an amine group at the 5-position and a phenyl group at the 3-position of the dihydro form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(3,4-b)pyrazin-5-one derivatives, while substitution reactions can produce various substituted pyridopyrazines.
Aplicaciones Científicas De Investigación
Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo(4,3-e)[1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against CDKs.
Pyrido(2,3-b)pyrazine: Exhibits similar chemical properties and applications.
Uniqueness: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings
Propiedades
Número CAS |
87619-51-0 |
|---|---|
Fórmula molecular |
C13H12N4 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C13H12N4/c14-13-12-10(6-7-15-13)16-8-11(17-12)9-4-2-1-3-5-9/h1-7,16H,8H2,(H2,14,15) |
Clave InChI |
PUUKKUPSFCOMKD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=C(N1)C=CN=C2N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


